molecular formula C11H12N2O6 B14259041 4,5-Dimethoxy-2-(2-nitroethylideneamino)benzoic acid

4,5-Dimethoxy-2-(2-nitroethylideneamino)benzoic acid

Cat. No.: B14259041
M. Wt: 268.22 g/mol
InChI Key: AWPCTXMCDCLYMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-Nitroethylidene)amino]-4,5-dimethoxyl-benzoicacid is a chemical compound with the molecular formula C11H12N2O6 It is characterized by the presence of a nitro group, an ethylideneamino group, and two methoxy groups attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Nitroethylidene)amino]-4,5-dimethoxyl-benzoicacid typically involves the condensation of 2-nitroethanol with 4,5-dimethoxybenzoic acid under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently converted to the desired product. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid, to facilitate the condensation reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Nitroethylidene)amino]-4,5-dimethoxyl-benzoicacid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(2-Nitroethylidene)amino]-4,5-dimethoxyl-benzoicacid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2-Nitroethylidene)amino]-4,5-dimethoxyl-benzoicacid involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-Nitroethylidene)amino]-4,5-dimethoxyl-benzoicacid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both nitro and methoxy groups allows for diverse chemical modifications and interactions, making it a versatile compound for various applications .

Properties

IUPAC Name

4,5-dimethoxy-2-(2-nitroethylideneamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O6/c1-18-9-5-7(11(14)15)8(6-10(9)19-2)12-3-4-13(16)17/h3,5-6H,4H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWPCTXMCDCLYMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)O)N=CC[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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